molecular formula C8H14N2S B12119072 N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine

N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine

Katalognummer: B12119072
Molekulargewicht: 170.28 g/mol
InChI-Schlüssel: DFNDVNBHLCZMDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-amino-2-(thiophen-2-yl)ethyl]dimethylamine: is an organic compound with the molecular formula C8H14N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine typically involves the reaction of thiophene derivatives with amines. One common method is the condensation reaction between thiophene-2-carboxaldehyde and dimethylamine in the presence of a reducing agent . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug development .

Industry: In the industrial sector, [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .

Wirkmechanismus

The mechanism of action of [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is unique due to the presence of both an amino group and a dimethylamine group attached to the thiophene ring.

Eigenschaften

Molekularformel

C8H14N2S

Molekulargewicht

170.28 g/mol

IUPAC-Name

N',N'-dimethyl-1-thiophen-2-ylethane-1,2-diamine

InChI

InChI=1S/C8H14N2S/c1-10(2)6-7(9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3

InChI-Schlüssel

DFNDVNBHLCZMDQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(C1=CC=CS1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.